molecular formula C21H22ClN3O2 B2950419 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 866871-63-8

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2950419
CAS No.: 866871-63-8
M. Wt: 383.88
InChI Key: JFPQUURLODZUEG-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a 4-(4-chlorophenyl)-substituted imidazolone core. The molecule comprises a 2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazole ring system, which is linked to an N-(2,4-dimethylphenyl)acetamide moiety.

Key structural attributes include:

  • Imidazolone core: The 2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazole ring system may confer stability and hydrogen-bonding capacity.
  • Acetamide linkage: The N-(2,4-dimethylphenyl)acetamide group introduces steric bulk and electron-rich regions, which could influence receptor binding.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-13-5-10-17(14(2)11-13)23-18(26)12-25-20(27)19(24-21(25,3)4)15-6-8-16(22)9-7-15/h5-11H,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPQUURLODZUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=NC2(C)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals critical differences in substituents, synthesis pathways, and biological activities:

Compound Name Key Structural Features Biological Activity/Applications Synthesis Method (Key Steps)
Target Compound 4-(4-Chlorophenyl)imidazolone; N-(2,4-dimethylphenyl)acetamide Hypothesized anticonvulsant/anti-inflammatory (predicted) Likely involves imidazolone ring formation followed by acetamide coupling (exact method unverified)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1) Quinazolinone core; dichlorophenylmethyl group; acetamide linkage Anticonvulsant (validated in rodent models) Methyl 2-isothiocyanatobenzoate + glycine → oxidation with H₂O₂ → CDI-mediated coupling
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide Sulfonyl-linked imidazole; chlorophenylmethylthio group Unreported (structural similarity to kinase inhibitors) Sulfonation of imidazole followed by thioether formation
N-(4-(4-Chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide Benzimidazole-thioacetamide hybrid; chlorophenoxy group Potential antimicrobial/antiparasitic Thioacetamide coupling with nitrobenzimidazole

Key Comparative Insights

Sulfur-containing analogues (e.g., ) exhibit improved metabolic stability due to thioether/sulfonyl groups but may face synthetic complexity.

Biological Activity: Compound 1 demonstrated validated anticonvulsant activity, whereas the target compound’s activity remains theoretical. Computational studies (e.g., DFT-based electronic analysis ) could predict its efficacy.

Synthetic Accessibility: The target compound’s synthesis likely requires fewer steps than sulfur-containing analogues (e.g., ), which involve sulfonation and thioether formation.

Computational and Experimental Tools for Analysis

  • Structural Elucidation : SHELX programs are widely used for crystallographic refinement, critical for confirming the imidazolone core’s geometry.
  • DFT Studies : Comparative DFT analyses (as in ) can predict stability, reactivity, and binding affinities of the target compound versus analogues.

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